molecular formula C14H21NO3 B14511093 Ethyl 3,5-dimethyl-4-pentanoyl-1H-pyrrole-2-carboxylate CAS No. 63485-58-5

Ethyl 3,5-dimethyl-4-pentanoyl-1H-pyrrole-2-carboxylate

Cat. No.: B14511093
CAS No.: 63485-58-5
M. Wt: 251.32 g/mol
InChI Key: YMABOGQNMMYWQA-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-4-pentanoyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dimethyl-4-pentanoyl-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl cyanoacetate with acetylacetone. The process begins with a Knorr reaction, leading to the formation of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. This intermediate is then alkylated with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethyl-4-pentanoyl-1H-pyrrole-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrrole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 3,5-dimethyl-4-pentanoyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3,5-dimethyl-4-pentanoyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the compound’s derivatives and their intended applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
  • 3-Ethyl-2,4-dimethyl-1H-pyrrole
  • 2,5-Bis[3,5-dimethyl-4-ethylpyrrol-2-yl]cyclohexadiene-1,4-dione

Uniqueness

Ethyl 3,5-dimethyl-4-pentanoyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

63485-58-5

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

ethyl 3,5-dimethyl-4-pentanoyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H21NO3/c1-5-7-8-11(16)12-9(3)13(15-10(12)4)14(17)18-6-2/h15H,5-8H2,1-4H3

InChI Key

YMABOGQNMMYWQA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=C(NC(=C1C)C(=O)OCC)C

Origin of Product

United States

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